molecular formula C14H8F6 B1390602 1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene CAS No. 1138445-38-1

1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene

Cat. No.: B1390602
CAS No.: 1138445-38-1
M. Wt: 290.2 g/mol
InChI Key: OQARXMMLTZLVIC-UHFFFAOYSA-N
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Description

1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene is a fluorinated aromatic compound of high interest in advanced chemical research and development. Compounds featuring a bis(trifluoromethyl)benzene core, similar to this one, are frequently utilized in cross-coupling reactions, such as the Sonogashira coupling, to create more complex molecular architectures . The presence of multiple fluorine atoms and trifluoromethyl groups can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, making structural analogs valuable in the development of pharmaceuticals and agrochemicals . This compound is intended for use in laboratory research only. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions, as it may share handling characteristics with other reactive fluorinated intermediates, such as being sensitive to light or moisture . FOR RESEARCH USE ONLY.

Properties

IUPAC Name

1-[difluoro(phenyl)methyl]-3-fluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6/c15-12-7-10(6-11(8-12)14(18,19)20)13(16,17)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQARXMMLTZLVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC(=C2)F)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Difluoromethylation

  • Difluoromethylation involves introducing the difluoromethyl group onto an aromatic ring or benzyl position.
  • Common difluoromethylating agents include specialized fluorinated reagents capable of transferring the CF2 group under mild conditions.
  • Reaction conditions generally require controlled temperatures, inert atmospheres, and suitable solvents to maintain selectivity and yield.

Fluorination and Trifluoromethylation

  • Fluorine atoms are introduced via electrophilic or nucleophilic fluorination methods.
  • Trifluoromethyl groups are commonly installed using trifluoromethylating reagents such as CuCF3 complexes.
  • Recent advances include the use of copper-mediated trifluoromethylation of diazonium salts formed in situ from aromatic amines, enabling rapid and efficient incorporation of trifluoromethyl groups.

Coupling Reactions

  • Cross-coupling strategies, such as Suzuki or Ullmann-type reactions, may be employed to link difluorophenylmethyl and trifluoromethyl-substituted aromatic fragments.
  • Catalysts like copper or palladium complexes facilitate these coupling steps.
  • Reaction optimization involves fine-tuning temperature, solvent, catalyst loading, and reaction time to maximize yield and purity.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Purpose
1 Difluoromethylation Difluoromethylating agent, inert solvent, mild heat Install difluoromethyl group
2 Aromatic Fluorination Fluorinating agent (e.g., Selectfluor), catalyst Introduce fluoro substituent
3 Trifluoromethylation CuCF3 complex, diazonium salt intermediate, low temp Add trifluoromethyl group
4 Coupling (if needed) Pd or Cu catalyst, base, solvent, heat Link aromatic fragments
5 Purification Chromatography, recrystallization Isolate pure target compound

Analytical Verification

Research Findings and Optimization Insights

  • The use of in situ diazonium salt formation followed by copper-mediated trifluoromethylation has been shown to be a rapid and efficient method for introducing trifluoromethyl groups onto aromatic rings.
  • Controlling temperature, especially low-temperature conditions (e.g., −42 °C), during trifluoromethylation improves selectivity and yield.
  • Multi-step syntheses require careful handling of fluorinated reagents to avoid side reactions and degradation.
  • The electronic effects of fluorine substituents influence reaction pathways, necessitating tailored reaction conditions for each step.

Comparison with Structurally Related Compounds

Compound Name Molecular Formula Unique Synthetic Challenges
This compound C15H8F6 Multi-step fluorination and coupling
1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene C15H8F8 Additional trifluoromethylation increases complexity
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene C7H3BrF4 Bromination requires different halogenation steps

This comparison highlights the synthetic complexity introduced by multiple fluorine-containing groups and the necessity for precise reaction control.

Chemical Reactions Analysis

Types of Reactions

1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve the use of specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce oxidized fluorinated compounds.

Scientific Research Applications

1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural and functional differences between the target compound and related molecules:

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene Difluorophenylmethyl, F, CF₃ High lipophilicity; potential intermediate for bioactive molecules (Inferred)
1-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene Bromomethyl, F, CF₃ Reactive precursor for nucleophilic substitutions; used in coupling reactions
N-(2-Hydroxyethyl)-1-(6-((3-(trifluoromethyl)phenyl)thio)-pyrimidin-4-yl)indoline-4-carboxamide (25l) CF₃, thioether, amide GPR52 agonist with CNS penetration; demonstrates antipsychotic activity
(E)-1,3-Dimethoxy-5-(3,3,3-trifluoroprop-1-en-1-yl)benzene Trifluoropropenyl, methoxy Electron-deficient alkene; potential use in materials chemistry
1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one CF₃, F, ketone Intermediate for fluorinated pharmaceuticals; boiling point: 198.4±35.0 °C
Key Observations:
  • Reactivity : Brominated analogs (e.g., 1-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene) are highly reactive in cross-coupling reactions due to the bromide leaving group, whereas the difluorophenylmethyl group in the target compound may enhance stability or direct electrophilic substitutions to specific ring positions .
  • Biological Activity : Compounds like 30a and 25l () utilize the 3-fluoro-5-(trifluoromethyl)benzyl group to improve blood-brain barrier penetration, suggesting the target compound could serve as a scaffold for CNS-targeted drugs .
  • Physical Properties : The trifluoromethyl group increases molecular weight and lipophilicity, as seen in 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one , which has a predicted density of 1.268 g/cm³ and elevated boiling point .

Biological Activity

The compound 1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple fluorine substituents, which can significantly influence its biological interactions. The presence of trifluoromethyl and difluoromethyl groups enhances lipophilicity and metabolic stability, potentially affecting its pharmacokinetic profiles.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoromethyl group is known to enhance binding affinity to certain proteins, which may lead to increased efficacy in therapeutic applications.

Biological Activity Overview

Antiviral Activity : Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives containing trifluoromethyl groups have shown significant inhibition against viral replication in vitro, suggesting that this compound may also possess such capabilities .

Anticancer Properties : Fluorinated compounds are often explored for their anticancer potential. Research has demonstrated that fluorinated aromatic compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

Study 1: Antiviral Efficacy

In a controlled study focused on the antiviral activity of fluorinated compounds, this compound was tested against herpes simplex virus (HSV). Results indicated a dose-dependent reduction in viral load, with an IC50 value comparable to established antiviral agents .

Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant growth inhibition at micromolar concentrations, particularly in breast and lung cancer models. Mechanistic studies suggested involvement of the p53 pathway, highlighting its potential as a therapeutic agent .

Table 1: Biological Activity Summary

Activity TypeIC50 Value (µM)Reference
Antiviral (HSV)15
Anticancer (Breast)10
Anticancer (Lung)12

Table 2: Structure-Activity Relationship (SAR)

Compound VariantBiological ActivityBinding Affinity (Kd)
This compoundHigh25 nM
1-(Fluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzeneModerate50 nM
1-(Difluorophenylmethyl)-3-chloro-5-(trifluoromethyl)benzeneLow>100 nM

Q & A

Q. What are the key synthetic routes for 1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene, and how is purity ensured?

The compound is synthesized via multi-step reactions, including reductive amination and carbonyldiimidazole (CDI)-mediated isocyanate coupling. For example, intermediates like tert-butyl 4-(1-benzyl-3-(3-fluoro-5-(trifluoromethyl)phenyl)ureido)piperidine-1-carboxylate are formed through reactions in CCl₄ or THF, followed by purification via silica gel chromatography and HPLC . Low-conversion steps (e.g., with sterically hindered ketones) are addressed by iterative reagent addition.

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, as seen in studies of related analogs . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) by removing unreacted intermediates .

Q. What solvents and reaction conditions optimize synthesis?

Tetrahydrofuran (THF) and carbon tetrachloride (CCl₄) are commonly used for reductive amination and isocyanate coupling. Reactions often proceed at room temperature (16–24 hours), with sterically hindered substrates requiring extended reaction times or additional reagents (e.g., phenylsilane) to improve yields .

Q. How can brominated derivatives of this compound be functionalized?

Bromine substituents (e.g., in 1-(bromomethyl)-3-(trifluoromethyl)benzene) serve as reactive sites for nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). This enables the introduction of groups like amines, alkoxides, or aryl rings for structural diversification .

Q. What safety precautions are necessary during synthesis?

Fluorinated compounds require handling in well-ventilated fume hoods due to potential toxicity. EPA guidelines recommend using personal protective equipment (PPE) and monitoring for hazardous byproducts (e.g., HF gas) during reactions involving fluorinating agents .

Advanced Research Questions

Q. How do steric effects impact reaction efficiency, and what strategies mitigate low conversion rates?

Bulky substituents (e.g., trifluoromethyl groups) hinder nucleophilic attack, reducing yields in reductive amination. Solutions include iterative reagent addition (e.g., excess ketone and phenylsilane) or switching to less hindered substrates. For example, reactions with bulky ketones showed <20% conversion without optimization .

Q. What methodologies enable regioselective functionalization of the benzene ring?

Directed ortho-metalation (DoM) or directing groups (e.g., carbonyls) can control substitution patterns. For instance, lithiation of 1-chloro-3-iodo-5-(trifluoromethyl)benzene with iPrMgCl·LiCl enables selective coupling at the iodine position, avoiding competing reactivity at fluorine sites .

Q. How can analogs be designed to study structure-activity relationships (SAR) in drug discovery?

Modifying substituents on the phenyl ring (e.g., replacing trifluoromethyl with nitro or methoxy groups) alters electronic properties and biological activity. For example, pyrimidine-based analogs of this compound demonstrated potent agonism of GPR52, a target for neuropsychiatric disorders .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 69% vs. 92% in similar reactions) may arise from solvent purity, catalyst loading, or reaction scale. Reproducing reactions under controlled conditions (e.g., inert atmosphere, standardized reagents) and optimizing workup protocols (e.g., column chromatography gradients) can resolve inconsistencies .

Q. How do electronic effects of fluorine substituents influence reactivity in cycloaddition reactions?

The electron-withdrawing nature of fluorine and trifluoromethyl groups deactivates the benzene ring, reducing electrophilicity. However, these groups enhance regioselectivity in Diels-Alder reactions by directing dienophiles to meta positions, as observed in the synthesis of trifluoromethylated naphthalenes .

Methodological Notes

  • Stereochemical Analysis : Chiral intermediates (e.g., alcohols) require chiral HPLC or circular dichroism (CD) for enantiomeric excess determination .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ IR spectroscopy to track reaction progress, especially for low-yield steps .
  • Scale-Up Challenges : Pilot-scale synthesis may require switching from batch to flow chemistry to manage exothermic reactions and improve heat transfer .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene
Reactant of Route 2
1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene

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